1,1'-(Tetradecane-1,14-diyl)di(pyridin-1-ium) dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Tetradecane-1,14-diyl)di(pyridin-1-ium) dichloride is a chemical compound with the molecular formula C24H38Cl2N2 It is a bis-pyridinium salt, where two pyridinium groups are connected by a tetradecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Tetradecane-1,14-diyl)di(pyridin-1-ium) dichloride typically involves the reaction of pyridine with a tetradecane derivative. One common method is to react pyridine with 1,14-dichlorotetradecane under reflux conditions in the presence of a suitable solvent such as acetonitrile. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by pyridinium groups, forming the desired bis-pyridinium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Tetradecane-1,14-diyl)di(pyridin-1-ium) dichloride can undergo various chemical reactions, including:
Oxidation: The pyridinium groups can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form the corresponding dihydropyridine derivatives.
Substitution: The chloride ions can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Ion exchange reactions can be carried out using various salts, such as sodium sulfate or potassium nitrate, in aqueous or organic solvents.
Major Products Formed
Oxidation: N-oxides of the pyridinium groups.
Reduction: Dihydropyridine derivatives.
Substitution: Bis-pyridinium salts with different anions.
Scientific Research Applications
1,1’-(Tetradecane-1,14-diyl)di(pyridin-1-ium) dichloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of coordination polymers and other complex structures.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its use in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the development of advanced materials, such as ion-exchange resins and catalysts.
Mechanism of Action
The mechanism of action of 1,1’-(Tetradecane-1,14-diyl)di(pyridin-1-ium) dichloride involves its interaction with molecular targets through electrostatic and hydrophobic interactions. The pyridinium groups can interact with negatively charged sites on biomolecules, while the tetradecane chain provides hydrophobic interactions. These interactions can disrupt cellular processes and lead to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(1,14-Tetradecanediyl)bis[4-(hexylamino)pyridinium] dichloride
- 1,1’-(1,14-Tetradecanediyl)bis[4-(heptylamino)pyridinium] dichloride
Uniqueness
1,1’-(Tetradecane-1,14-diyl)di(pyridin-1-ium) dichloride is unique due to its specific structure, which combines the properties of pyridinium salts with a long alkyl chain. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
143707-06-6 |
---|---|
Molecular Formula |
C24H38Cl2N2 |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
1-(14-pyridin-1-ium-1-yltetradecyl)pyridin-1-ium;dichloride |
InChI |
InChI=1S/C24H38N2.2ClH/c1(3-5-7-9-13-19-25-21-15-11-16-22-25)2-4-6-8-10-14-20-26-23-17-12-18-24-26;;/h11-12,15-18,21-24H,1-10,13-14,19-20H2;2*1H/q+2;;/p-2 |
InChI Key |
HNZDNUSCQHDJBY-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=[N+](C=C1)CCCCCCCCCCCCCC[N+]2=CC=CC=C2.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.